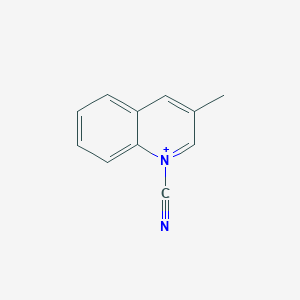

1-Cyano-3-methylquinolin-1-ium

Description

1-Cyano-3-methylquinolin-1-ium is a quinolinium derivative characterized by a cyano (-CN) group at position 3 and a methyl (-CH₃) group at position 1 on the heteroaromatic ring. The quinolinium core, a positively charged nitrogen-containing bicyclic system, confers unique electronic properties due to its aromaticity and charge distribution. The methyl group at position 1 contributes steric effects and modulates solubility.

Properties

Molecular Formula |

C11H9N2+ |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

3-methylquinolin-1-ium-1-carbonitrile |

InChI |

InChI=1S/C11H9N2/c1-9-6-10-4-2-3-5-11(10)13(7-9)8-12/h2-7H,1H3/q+1 |

InChI Key |

LXAAAPLYIKGUQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2[N+](=C1)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyano-3-methylquinolin-1-ium can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions, resulting in the formation of 1-Cyano-3-methylquinolin-1-ium iodide .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Cyano-3-methylquinolin-1-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include quinoline derivatives with different functional groups and substitution patterns .

Scientific Research Applications

1-Cyano-3-methylquinolin-1-ium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyano-3-methylquinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Compounds:

1-Ethyl-2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium (C₂₂H₂₃N₂S, MW 347.5 g/mol): Features a benzothiazole substituent, introducing sulfur into the structure. This heterocyclic extension may enhance π-conjugation and redox activity compared to the simpler cyano group in the target compound .

2-Cyanoquinolin-1-ium nitrate (C₁₀H₇N₂⁺·NO₃⁻): Cyano group at position 2 instead of 3.

3-Acetyl-2,4-dimethylquinolin-1-ium chloride (C₁₄H₁₆NO⁺·Cl⁻, MW 249.7 g/mol): Acetyl (-COCH₃) and methyl groups create a mixed electronic effect (electron-withdrawing and donating). The acetyl group may stabilize the positive charge via resonance, contrasting with the cyano group’s inductive withdrawal .

1-(3-Iodopropyl)-4-methylquinolin-1-ium iodide (C₁₃H₁₅IN⁺·I⁻, MW 431.1 g/mol): Bulky iodopropyl substituent increases molecular weight and polarizability, likely influencing optical properties (e.g., absorption/emission spectra) .

Table 1: Comparative Overview of Quinolinium Derivatives

Physicochemical Properties

- Electronic Effects: The cyano group in 1-Cyano-3-methylquinolin-1-ium withdraws electron density via induction, increasing the quinolinium ring’s electrophilicity. This contrasts with the acetyl group in 3-Acetyl-2,4-dimethylquinolin-1-ium chloride, which stabilizes charge through resonance .

- Steric and Solubility Considerations: The methyl group at position 1 in the target compound introduces moderate steric hindrance, likely reducing aggregation in solution compared to bulkier analogs like the iodopropyl derivative . Polar substituents (e.g., -CN, -COCH₃) enhance solubility in polar solvents (e.g., DMSO, methanol), whereas hydrophobic groups (e.g., benzothiazole) may favor organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.